Spiro[bicyclo[3.1.0]hexane-2,2'-[1,3]dioxolan]-1-ylmethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[1,3-dioxolane-2,2’-bicyclo[310]hexane]-1’-ylmethanol is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[1,3-dioxolane-2,2’-bicyclo[3.1.0]hexane]-1’-ylmethanol typically involves the cycloaddition of bicyclo[1.1.0]butanes with benzofuran-derived oxa (aza)dienes, catalyzed by BF3·Et2O . This method allows for the construction of the spirocyclic structure under mild reaction conditions, yielding the desired product with high chemoselectivity and efficiency .
Industrial Production Methods
While specific industrial production methods for Spiro[1,3-dioxolane-2,2’-bicyclo[31The use of photochemistry and modular approaches can further enhance the production efficiency .
Chemical Reactions Analysis
Types of Reactions
Spiro[1,3-dioxolane-2,2’-bicyclo[3.1.0]hexane]-1’-ylmethanol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by common reagents such as oxidizing agents, reducing agents, and nucleophiles .
Common Reagents and Conditions
Oxidation: Typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions often employ reagents such as sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Spiro[1,3-dioxolane-2,2’-bicyclo[3.1.0]hexane]-1’-ylmethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products due to its unique structural properties.
Mechanism of Action
The mechanism by which Spiro[1,3-dioxolane-2,2’-bicyclo[3.1.0]hexane]-1’-ylmethanol exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the observed effects. For instance, its antiviral activity may involve inhibition of viral replication through specific molecular interactions .
Comparison with Similar Compounds
Similar Compounds
Spiro[bicyclo[2.1.1]hexane]: Another spirocyclic compound with similar structural features.
Spiro[bicyclo[3.1.0]hexane-2,2’-[1,3]dioxolane]: A closely related compound with slight variations in the spirocyclic structure.
Uniqueness
Spiro[1,3-dioxolane-2,2’-bicyclo[3.1.0]hexane]-1’-ylmethanol stands out due to its specific spirocyclic configuration, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
161794-35-0 |
---|---|
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.208 |
IUPAC Name |
spiro[1,3-dioxolane-2,2/'-bicyclo[3.1.0]hexane]-1/'-ylmethanol |
InChI |
InChI=1S/C9H14O3/c10-6-8-5-7(8)1-2-9(8)11-3-4-12-9/h7,10H,1-6H2 |
InChI Key |
QZYLNCXGYMAFQE-UHFFFAOYSA-N |
SMILES |
C1CC2(C3(C1C3)CO)OCCO2 |
Synonyms |
Spiro[bicyclo[3.1.0]hexane-2,2-[1,3]dioxolane]-1-methanol (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.